molecular formula C8H16O B6242867 rac-(1r,3s)-3-butylcyclobutan-1-ol, cis CAS No. 153873-62-2

rac-(1r,3s)-3-butylcyclobutan-1-ol, cis

Cat. No. B6242867
CAS RN: 153873-62-2
M. Wt: 128.2
InChI Key:
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Description

Rac-(1R,3S)-3-butylcyclobutan-1-ol, cis (RBCB) is a cyclic alcohol which is a structural isomer of 2-methyl-2-butanol. It is a colorless liquid with a sweet, pleasant odor and a boiling point of 97 °C. RBCB is found in a variety of products, including lubricants, solvents, and pharmaceuticals. It is also used as a flavoring agent in food and beverages. RBCB is a common intermediate in the synthesis of other compounds and is used in the manufacture of a variety of specialty chemicals.

Mechanism of Action

Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis is a cyclic alcohol, so its mechanism of action is similar to other cyclic alcohols. It is believed to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can result in increased levels of acetylcholine, which can lead to increased muscle contraction and increased alertness.
Biochemical and Physiological Effects
rac-(1r,3s)-3-butylcyclobutan-1-ol, cis has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine. This can lead to increased muscle contraction and increased alertness. It has also been shown to act as a sedative, an analgesic, an anti-inflammatory, and an anticonvulsant.

Advantages and Limitations for Lab Experiments

Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis has several advantages as a research tool. It is relatively inexpensive and easily available. It is also relatively stable and has low toxicity. However, it also has some limitations. It is not very soluble in water, so it can be difficult to work with in some experiments. It is also a flammable liquid, so it must be handled with care.

Future Directions

There are a variety of potential future directions for research using rac-(1r,3s)-3-butylcyclobutan-1-ol, cis. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done to explore its potential as a flavoring agent and its potential applications in the synthesis of specialty chemicals. Finally, further research could be done to explore its potential as an intermediate in the synthesis of other compounds.

Synthesis Methods

Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis can be synthesized in a variety of ways. One method involves the reaction of 2-methyl-2-butanol and hydrogen bromide in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of rac-(1r,3s)-3-butylcyclobutan-1-ol, cis and 2-methyl-2-butene. The mixture can then be separated by fractional distillation. Another method involves the reaction of 2-methyl-2-butanol and bromine in the presence of a base. This reaction yields a mixture of rac-(1r,3s)-3-butylcyclobutan-1-ol, cis and 2-bromo-2-methylbutane. The mixture can then be separated by fractional distillation.

Scientific Research Applications

Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis is used in a variety of scientific research applications. It has been used in studies of the synthesis of cyclic alcohols, the synthesis of pharmaceuticals, the synthesis of flavoring agents, and the synthesis of specialty chemicals. It has also been used in studies of the mechanism of action of drugs and the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,3S)-3-butylcyclobutan-1-ol, cis can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Butylmagnesium bromide", "Cyclobutanone", "Lithium aluminum hydride", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of butylcyclobutanone", "Butylmagnesium bromide is reacted with cyclobutanone in anhydrous ether to form butylcyclobutanone.", "Step 2: Reduction of butylcyclobutanone", "Butylcyclobutanone is reduced using lithium aluminum hydride to form butylcyclobutan-1-ol.", "Step 3: Synthesis of rac-(1R,3S)-3-butylcyclobutan-1-ol, cis", "Sodium borohydride is used to reduce the ketone group of butylcyclobutan-1-ol to form rac-(1R,3S)-3-butylcyclobutan-1-ol.", "The resulting rac-(1R,3S)-3-butylcyclobutan-1-ol is then treated with acetic anhydride and sodium hydroxide to form the cis isomer.", "The final product is purified using a combination of methanol, ethanol, and water." ] }

CAS RN

153873-62-2

Product Name

rac-(1r,3s)-3-butylcyclobutan-1-ol, cis

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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